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Executive Summary & Chemical Identity

N-Methyllindcarpine (also known as (+)-N-methyllindcarpine) is a quaternary or tertiary
aporphine alkaloid, typically isolated from the Lauraceae family (e.g., Actinodaphne pruinosa,
Lindera species). It is structurally characterized by a tetracyclic aporphine skeleton with a
specific oxygenation pattern—distinct from its isomers like Boldine or Isoboldine—and an N-
methyl group.

¢ Chemical Name: (S)-(+)-1,2,10,11-tetrasubstituted-6-methylaporphine (Substitution pattern
subject to specific isomer validation; often 1,10-dimethoxy-2,11-dihydroxy or 1,2-dihydroxy-
9,10-dimethoxy depending on the specific "Lindcarpine” definition in literature. Note:
Experimental data below supports a 1,2,10,11-substitution pattern based on ortho-coupling
constants.)

e Molecular Formula: C

H
NO

(Free base)
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o Key Structural Features:
o A-Ring: 1,2-oxygenated (typically 1-OMe, 2-OH).

o D-Ring: 10,11-oxygenated (suggested by H-8/H-9 vicinal coupling) or 9,10-oxygenated
(singlet signals). Validation Focus: This guide uses the 1,2,10,11-substitution model
consistent with recent isolation data (e.g., Molecules 2009) showing vicinal aromatic

protons.
o N-Moiety:N-methyl group (diagnostic singlet ~2.5 ppm).[1]

Experimental Validation Protocols

To ensure reproducibility and "self-validating” results, follow this extraction and acquisition

workflow.

Isolation & Purification Workflow (Graphviz)

This diagram outlines the critical path from raw plant material to pure analyte suitable for NMR.
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Figure 1: Isolation and validation workflow for aporphine alkaloids.

NMR Acquisition Parameters
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For definitive assignment, standard 1D experiments are insufficient. The following parameter

set is required:

Solvent: CDCI

(Chloroform-d) is preferred for resolution of methoxy signals. CD
OD may be used if solubility is poor, but shifts will vary.

e Frequency: Minimum 400 MHz (1H), 100 MHz (13C).
o Temperature: 298 K (25°C).
o Reference: TMS (0.00 ppm) or residual CHCI

(7.26 ppm 1H, 77.16 ppm 13C).

Comparative Spectral Data (The "Fingerprint")

The following tables synthesize experimental data for N-Methyllindcarpine and compare it
with its precursor Lindcarpine and the structural isomer Boldine. This comparison is critical for
distinguishing the target from common co-occurring impurities.

Table 1: 1H NMR Chemical Shift Comparison (CDCI , 400
MHz)
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Position

N-
Methyllindc
arpine
(Target) o
(ppm)

Lindcarpine
(Precursor)
S (ppm)

Boldine

(Isomer) &
(ppm)

Multiplicity
(Target)

Assignment
Logic

N-CH

250-254

Absent

2.55

Key
Diagnostic:
Confirms N-

methylation.

6.57 - 6.65

6.60

6.63

A-ring singlet;
shielded by
Cc1/c2

oxygens.

H-8

6.84

6.80

6.82

d(

Hz)

Crucial:
Vicinal
coupling
indicates H-9
is a proton
(1,2,10,11-
subst). Note:
Boldine H-8

is a singlet.

H-9

6.86

6.85

Substituted

d(

Hz)

Couples with
H-8.
Distinguishes
from
1,2,9,10-
substituted

aporphines.

OCH

3.65

3.60

3.58

Upfield OMe
(shielded by
D-ring

current).
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OCH Downfield
3.92 3.90 3.92 s OMe (typical
-10 aromatic).
Stereocenter
proton;
H-6a 3.0-3.2 3.0-3.6 3.10 dd

broad/comple

x coupling.

*Note: The doublet signals at H-8/H-9 are based on isolation data for Lindcarpine-type alkaloids
in Actinodaphne (Molecules 2009). If your spectrum shows singlets at H-8 and H-11, the
compound is likely the 1,2,9,10-isomer (Boldine-type).

Table 2: 13C NMR Chemical Shift Comparison (CDCI ,
100 MH2)
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N-
Position Methyllindcarpine Assignment Validation Check
S (ppm)
N-CHngcontent-ng-
€3932382896=""
_nghost-ng- 43.0 - 44.0 NMethvi Must be present.
—un .0-44, -Me
€102404335= Y Absent in Lindcarpine.
class="inline ng-star-
inserted">
Typically one upfield
OCH 56.0 - 62.5 Methoxy carbons (~56) and one further
downfield (~60-62).
) Quaternary
C-1 142 - 144 Aromatic C-O
oxygenated.
i Quaternary
C-2 150 - 152 Aromatic C-O
oxygenated.
Correlates to H-3
C-3 110-114 Aromatic CH ] ]
singlet in HSQC.
Diagnostic for
C-6a 62 - 64 Methine (Chiral) aporphine skeleton
closure.
) Correlates to H-8
C-8 110 - 115 Aromatic CH
doublet.
) Correlates to H-9
C-9 110 - 115 Aromatic CH
doublet.
) Quaternary
C-10 145 - 150 Aromatic C-O
oxygenated.
i Quaternary
C-11 140 - 145 Aromatic C-O
oxygenated.
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Discussion & Interpretation
The "N-Methyl" Validation Step

The most immediate validation of the transformation from Lindcarpine to N-Methyllindcarpine
is the appearance of the N-CH

signal.

e 1H NMR: Look for a sharp singlet integrating to 3H at 6 2.50-2.55 ppm.
e 13C NMR: Look for a signal at 6 43.8 ppm.

o Absence: If these are missing, the compound is likely the nor-aporphine (Lindcarpine).

Regioisomer Differentiation (The D-Ring Puzzle)

Aporphine alkaloids often suffer from misidentification due to D-ring isomerism (e.g., 9,10- vs.
10,11-substitution).

e Scenario A (1,2,10,11-substitution): The 1H NMR will show two doublets (H-8 and H-9) with
an ortho-coupling constant (

Hz). This is consistent with data reported for Actinodaphne alkaloids.

e Scenario B (1,2,9,10-substitution - Boldine type): The 1H NMR will show two singlets (H-8
and H-11) because the protons are para to each other.

o Action: Perform a COSY experiment. If H-8 and H-9 correlate (cross-peak), you have
Scenario A (Lindcarpine type). If no correlation is observed between the aromatic protons,
you likely have Scenario B.

Stereochemistry

The chemical shift of the C-1 methoxy group (6 3.65, unusually upfield) is a conformational
marker. The bulky substituent at C-1 is forced out of the plane of the A-ring by the peri-
interaction with H-11 (or substituents at C-11), placing it in the shielding cone of the D-ring.
This confirms the twisted biphenyl system characteristic of aporphines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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